molecular formula C13H12BrNO3 B13678954 Ethyl 2-(4-Bromophenyl)-5-methyloxazole-4-carboxylate CAS No. 80022-73-7

Ethyl 2-(4-Bromophenyl)-5-methyloxazole-4-carboxylate

Cat. No.: B13678954
CAS No.: 80022-73-7
M. Wt: 310.14 g/mol
InChI Key: CFBVDJAFDNBQCL-UHFFFAOYSA-N
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Description

Ethyl 2-(4-Bromophenyl)-5-methyloxazole-4-carboxylate is a heterocyclic compound that features an oxazole ring substituted with a bromophenyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-Bromophenyl)-5-methyloxazole-4-carboxylate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles in reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts are often employed in cross-coupling reactions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols are the primary products.

    Substitution: Various substituted phenyl derivatives can be formed.

Scientific Research Applications

Ethyl 2-(4-Bromophenyl)-5-methyloxazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules.

    Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-Bromophenyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

    Ethyl 2-(4-Bromophenyl)acetate: Similar in structure but lacks the oxazole ring.

    4-Bromophenylacetic acid: Contains the bromophenyl group but has a carboxylic acid instead of an ester.

    2-(4-Bromophenyl)thiazole: Features a thiazole ring instead of an oxazole ring.

Uniqueness: Ethyl 2-(4-Bromophenyl)-5-methyloxazole-4-carboxylate is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and potential biological activities compared to its analogs.

Biological Activity

Ethyl 2-(4-Bromophenyl)-5-methyloxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C13H12BrNO3
  • Molecular Weight : 310.14 g/mol
  • IUPAC Name : Ethyl 2-(4-bromophenyl)-5-methyl-1,3-oxazole-4-carboxylate
  • CAS Number : 80022-73-7

The compound features an oxazole ring, a bromophenyl substituent, and an ethyl ester functional group. The oxazole ring contributes to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Oxazole Ring : This is achieved through cyclization reactions involving α-haloketones and amides.
  • Esterification : The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst like sulfuric acid.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Preliminary studies suggest that compounds with similar structures can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. The presence of the oxazole ring may facilitate interactions with proteins involved in inflammatory pathways, potentially leading to reduced inflammation markers in vitro.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The oxazole ring may interact with specific enzymes or receptors, inhibiting their activity.
  • Binding Affinity : The bromophenyl group enhances binding affinity through halogen bonding, which can improve the compound's efficacy against biological targets.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberSimilarityUnique Features
Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate1228689-61-90.95Different position of methyl group
Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate377053-86-60.76Variation in isomeric structure
Ethyl 5-(4-bromophenyl)isoxazole-4-carboxylate917388-58-00.79Different ester group

These compounds illustrate the diversity within oxazole derivatives and their potential applications across various fields while emphasizing the specific characteristics that distinguish this compound from others.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Activity Study : A study demonstrated that derivatives of this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects using cell line models, revealing that treatment with this compound led to a decrease in pro-inflammatory cytokines.
  • HDAC Inhibition : Related compounds have shown promise as histone deacetylase (HDAC) inhibitors, which are important in cancer therapy due to their role in regulating gene expression .

Properties

CAS No.

80022-73-7

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

ethyl 2-(4-bromophenyl)-5-methyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C13H12BrNO3/c1-3-17-13(16)11-8(2)18-12(15-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3

InChI Key

CFBVDJAFDNBQCL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)Br)C

Origin of Product

United States

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